(7S)-5,6,7,8-tetrahydroindolizin-7-amine, acetic acid
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Overview
Description
(7S)-5,6,7,8-tetrahydroindolizin-7-amine, acetic acid is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This particular compound is characterized by the presence of an amine group at the 7th position and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-5,6,7,8-tetrahydroindolizin-7-amine, acetic acid typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor to form the indolizine ring system. This is followed by the introduction of the amine group at the 7th position through reductive amination. The final step involves the attachment of the acetic acid moiety, often through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7S)-5,6,7,8-tetrahydroindolizin-7-amine, acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted indolizines, fully saturated indolizine derivatives, and oxo-indolizines.
Scientific Research Applications
(7S)-5,6,7,8-tetrahydroindolizin-7-amine, acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (7S)-5,6,7,8-tetrahydroindolizin-7-amine, acetic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the indolizine ring system can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler analog with a single nitrogen atom in the ring system.
Pyrrole: Another related compound with a five-membered ring containing one nitrogen atom.
Imidazole: Contains two nitrogen atoms in a five-membered ring.
Uniqueness
(7S)-5,6,7,8-tetrahydroindolizin-7-amine, acetic acid is unique due to its fused ring system and the presence of both an amine group and an acetic acid moiety. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1461733-26-5 |
---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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